molecular formula C5H11NO3 B1269527 (3-Aminopropoxy)acetic acid CAS No. 61108-70-1

(3-Aminopropoxy)acetic acid

Cat. No.: B1269527
CAS No.: 61108-70-1
M. Wt: 133.15 g/mol
InChI Key: PQRFOXXNMIPQFX-UHFFFAOYSA-N
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Description

(3-Aminopropoxy)acetic acid is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol. This compound is known for its applications in various fields, including medical research, pharmaceuticals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropoxy)acetic acid typically involves the reaction of 3-aminopropanol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-aminopropanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3-Aminopropoxy)acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Aminopropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopropyl)acetic acid
  • (3-Aminopropyl)propanoic acid
  • (3-Aminopropyl)butanoic acid

Uniqueness

(3-Aminopropoxy)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its combination of an amino group and a carboxylic acid group makes it versatile for various applications in research and industry .

Properties

IUPAC Name

2-(3-aminopropoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRFOXXNMIPQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327019
Record name (3-Aminopropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61108-70-1
Record name (3-Aminopropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process for preparing 6-amino-3-oxahexanoic acid which comprises: contacting methyl-2-cyanoethoxyacetate in excess acetic acid anhydride with hydrogen in the presence of a catalytic amount of platinum to prepare N-acetyl-6-amino-3-oxamethylhexanoate, and heating in excess water at a temperature of about 260° C. to form a mixture comprising 3-oxacaprolactam and 6-amino-3-oxahexanoic acid, extracting said mixture with chloroform, and separating 6-amino-3-oxahexanoic acid from the residue of said extraction.
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Q & A

Q1: How is (3-Aminopropoxy)acetic acid synthesized according to the research?

A1: The research describes the synthesis of this compound through the Beckmann rearrangement. Specifically, the oxime tosylate of 3-tetrahydropyranone undergoes the Beckmann rearrangement to form a lactam []. Subsequent opening of this lactam ring structure yields this compound [].

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